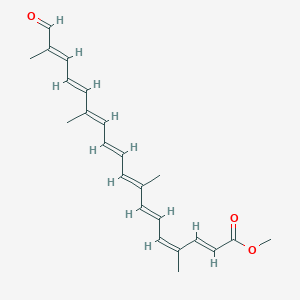
Methyl (9Z)-8'-oxo-6,8'-diapo-6-carotenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is a carotenoid derivative known for its vibrant color and potential applications in various fields. Carotenoids are naturally occurring pigments found in plants and some microorganisms, and they play a crucial role in photosynthesis and protection against oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate typically involves the oxidative cleavage of carotenoids such as β-carotene. One common method is the use of ozonolysis, where ozone is used to cleave the double bonds in β-carotene, followed by reduction to yield the desired compound . The reaction conditions often include low temperatures and the presence of a reducing agent like zinc or dimethyl sulfide.
Industrial Production Methods
Industrial production of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate may involve large-scale extraction from natural sources such as Bixa orellana (annatto) seeds, which are rich in carotenoids . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different properties and applications.
Scientific Research Applications
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate has several scientific research applications:
Chemistry: Used as a model compound to study carotenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in photosynthesis and antioxidant activity.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized as a natural colorant in food and cosmetics due to its vibrant color and safety profile.
Mechanism of Action
The mechanism of action of Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound acts as an antioxidant, neutralizing ROS and protecting cells from oxidative damage. It also interacts with various enzymes and signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl (9Z)-octadec-9-enoate: Another carotenoid derivative with similar antioxidant properties.
Methyl (9Z,11E)-octadecadienoate: Known for its potential anticancer activity.
Methyl 9(Z)-Eicosenoate: Used in lipid research and has similar chemical properties.
Uniqueness
Methyl (9Z)-8’-oxo-6,8’-diapo-6-carotenoate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
101034-51-9 |
|---|---|
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl (2E,4Z,6E,8E,10E,12E,14E,16E)-4,8,13,17-tetramethyl-18-oxooctadeca-2,4,6,8,10,12,14,16-octaenoate |
InChI |
InChI=1S/C23H28O3/c1-19(12-8-14-21(3)16-17-23(25)26-5)10-6-7-11-20(2)13-9-15-22(4)18-24/h6-18H,1-5H3/b7-6+,12-8+,13-9+,17-16+,19-10+,20-11+,21-14-,22-15+ |
InChI Key |
JMFNGSBVJBPGQR-IWRWKHRWSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=O)/C=C/C=C(/C)\C=C\C(=O)OC |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















